molecular formula C17H25N3O2S.C4H6O5 B001277 Almotriptan malate CAS No. 181183-52-8

Almotriptan malate

Número de catálogo B001277
Número CAS: 181183-52-8
Peso molecular: 469.6 g/mol
Clave InChI: QHATUKWEVNMHRY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Almotriptan malate is a selective serotonin 5-HT_1B/1D receptor agonist, developed for the acute treatment of migraine attacks. It exhibits a rapid onset of action, and its efficacy has been demonstrated in Phase III clinical trials, comparing favorably with sumatriptan, a standard treatment for migraine. Almotriptan malate selectively increases carotid vascular resistance, acting on intracranial blood vessels without adversely affecting brain irrigation and inhibits neurogenically evoked plasma protein extravasation of the dura mater, which are indicative of its antimigraine activity (Gras et al., 2000).

Synthesis Analysis

The synthesis of almotriptan malate involves several steps, including the formation of key intermediates and the final assembly of the drug molecule. A novel synthetic route described by (Li et al., 2015) utilizes mild Negishi coupling, significantly improving yield and potentially generalizing the synthesis of other tryptamines like sumatriptan and avitriptan. Another approach for synthesizing important impurities of almotriptan malate, namely related substances G and I, involved direct oxidation and a series of reactions including diazotization/reduction and coupling, highlighting the complexity and sophistication involved in its synthesis (Chen Xin-li et al., 2015).

Molecular Structure Analysis

The crystal structure of almotriptan and its malate salt has been determined to gain insight into the structure-activity relationships of triptans. This analysis showed differences in the orientation of their sulfonylpyrrolidine side chains and revealed that almotriptan can adopt two principal conformations similar to other triptans. The molecular packing is governed by N-H...N, N-H...O, and O-H...O hydrogen bonds (K. Ravikumar et al., 2008).

Chemical Reactions and Properties

Almotriptan is metabolized in the human liver through various pathways, including 2-hydroxylation of the pyrrolidine group and N-demethylation. The enzymes responsible for these metabolic pathways have been identified, involving cytochrome P450s and flavin monooxygenase-3, among others. This metabolism results in the formation of major metabolites found in vivo, indicating the drug's biotransformation and the chemical reactions it undergoes in the body (Salvà et al., 2003).

Physical Properties Analysis

The development of various formulations of almotriptan malate, including intranasal and transdermal patches, has been explored to improve its bioavailability and patient compliance. These studies involve understanding the physical properties of almotriptan malate, such as solubility and stability, to optimize delivery methods. For instance, intranasal delivery showed a significant reduction in Tmax and an increase in bioavailability, demonstrating the physical properties' impact on drug formulation and effectiveness (Nancy Abdel Hamid Abou Youssef et al., 2018).

Chemical Properties Analysis

The electrochemical behavior of almotriptan malate has been investigated, revealing significant oxidation peak current enhancements at modified electrodes, demonstrating its chemical properties conducive to sensitive detection methods. This property has been exploited in developing a differential pulse voltammetric method for determining almotriptan in bulk and pharmaceutical samples, highlighting the drug's chemical reactivity and potential for analysis (P. Narayan et al., 2013).

Aplicaciones Científicas De Investigación

1. Intranasal Formulation for Migraine Treatment

  • Application Summary : Almotriptan malate is a serotonin (5-HT 1B/1D) receptor agonist approved for the treatment of acute migraine in adults . An intranasal formulation of almotriptan malate was developed to provide a non-invasive, rapidly acting treatment for migraines .
  • Methods of Application : The intranasal formulation was developed using the quality-by-design (QbD) approach . The formulation was characterized for pH, viscosity, in vitro permeation, ex vivo permeation, and histopathological tolerance . A pharmacokinetic study was performed in the Sprague–Dawley rat model .
  • Results : The intranasal administration of the optimized almotriptan malate formulation resulted in an almost five-fold reduction in Tmax and about a seven-fold increase in bioavailability compared to the currently available oral tablet formulation .

2. Mouth Dissolving Tablet Formulation

  • Application Summary : A mouth dissolving tablet of almotriptan malate was developed to enhance patient compliance and to avoid gastric dysmotility, which is common with migraine drugs . This formulation allows for the fast action of the drug .
  • Methods of Application : The mouth dissolving tablets of almotriptan malate were prepared by direct compression method using sodium starch glycolate and croscarmellose sodium as superdisintegrants . The prepared batches of tablets were evaluated for hardness, friability, drug content uniformity, wetting time, water-absorption ratio, and in-vitro dispersion time .
  • Results : The short-term stability studies on the promising formulation indicated that there were no significant changes in drug content and disintegration time .

3. Management of Migraine with or without Aura

  • Application Summary : Almotriptan malate is a selective agonist of serotonin receptors 1B and 1D, and carries FDA-approved labeling for use in the management of migraine with or without aura in adults . This application allows for the effective treatment of migraines.
  • Methods of Application : Almotriptan malate is administered orally for the management of migraines . The dosage and frequency of administration are determined by the healthcare provider based on the patient’s condition.
  • Results : The efficacy and receptor affinity of almotriptan malate resemble those of sumatriptan, but almotriptan has a more favorable pharmacokinetic profile .

Safety And Hazards

Almotriptan malate can be harmful if swallowed. It may cause skin irritation, serious eye irritation, and respiratory irritation . It can also cause side effects such as drowsiness, dizziness, nausea, sensations of tingling/numbness/prickling, or dry mouth . It may raise your blood pressure .

Direcciones Futuras

Almotriptan malate is currently used to treat migraines. It does not prevent future migraines or lessen how often you get migraine attacks . If the medication is not working as well, or if your headaches get worse, you should tell your doctor .

Propiedades

IUPAC Name

N,N-dimethyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine;2-hydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S.C4H6O5/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20;5-2(4(8)9)1-3(6)7/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3;2,5H,1H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHATUKWEVNMHRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3.C(C(C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044225
Record name Almotriptan Malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Almotriptan malate

CAS RN

181183-52-8
Record name Almotriptan malate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181183-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Almotriptan malate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181183528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Almotriptan Malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Almotriptan Malate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALMOTRIPTAN MALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJP312605E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Almotriptan malate
Reactant of Route 2
Almotriptan malate
Reactant of Route 3
Reactant of Route 3
Almotriptan malate
Reactant of Route 4
Almotriptan malate
Reactant of Route 5
Almotriptan malate
Reactant of Route 6
Almotriptan malate

Citations

For This Compound
306
Citations
K Ravikumar, B Sridhar, H Krishnan… - … Section C: Crystal …, 2008 - iucrdata.iucr.org
… The crystal structures of almotriptan {systematic name: N,N-dimethyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine}, C 17 H 25 N 3 O 2 S, and almotriptan malate {…
Number of citations: 11 iucrdata.iucr.org
A Suneetha, BS Syama - Journal of the Chinese Chemical …, 2010 - Wiley Online Library
… related impurities in almotriptan malate API was reported earlier.Literature survey reveals that no analytical method for determination of almotriptan malate in pharmaceutical dosage …
Number of citations: 26 onlinelibrary.wiley.com
AP Kumar, VRL Ganesh, DVS Rao, C Anil… - … of pharmaceutical and …, 2008 - Elsevier
… Almotriptan malate is a white to slightly yellow crystalline powder which is soluble in water… Almotriptan malate is used to treat severe migraine headaches. Almotriptan malate is …
Number of citations: 42 www.sciencedirect.com
S Gupta, A Perla, A Roy, JG Vitore, BK, S Salave… - AAPS …, 2023 - Springer
… formulation of almotriptan malate using the … almotriptan malate concentrations. Results of a pharmacokinetic study revealed that intranasal administration of optimized almotriptan malate …
Number of citations: 1 link.springer.com
EA Balbisi - American journal of health-system pharmacy, 2002 - academic.oup.com
… Almotriptan malate (Axert, Pharmacia Corporation) was approved by … Dosage and administration Doses of almotriptan malate are expressed in terms of almotriptan. Almotriptan is …
Number of citations: 4 academic.oup.com
RR Verekar, SS Gurav, U Bolmal - Journal of Drug Delivery Science and …, 2020 - Elsevier
… of thermosensitive in-situ nasal gel of Almotriptan malate (selective serotonin 5-HT 1 receptor … In nutshell, a thermosensitive in-situ gel of Almotriptan malate can be intended as an …
Number of citations: 24 www.sciencedirect.com
A Suneetha, B Syamasundar - Indian journal of pharmaceutical …, 2010 - ncbi.nlm.nih.gov
… -related impurities in almotriptan malate was reported earlier[… for determination of almotriptan malate in pharmaceutical … method for determination of almotriptan malate in tablet dosage …
Number of citations: 18 www.ncbi.nlm.nih.gov
V Pradhan, R Gaikwad, A Samad… - Indian Journal of …, 2009 - ncbi.nlm.nih.gov
Nasal solutions of almotriptan malate were prepared in phosphate buffer containing different proportions of HPMC E15. In vitro permeation studies were performed using Franz diffusion …
Number of citations: 10 www.ncbi.nlm.nih.gov
A Suneetha, BS Sundar - Asian journal of Research in …, 2010 - indianjournals.com
… Almotriptan malate is a white to slightly yellow crystalline powder which is soluble in water … Almotriptan malate is used to treat severe migraine headaches. Almotriptan malate is …
Number of citations: 17 www.indianjournals.com
PK Kothapuvari, S Rawat, D Bhikshapathi - Der Pharmacia Lettre, 2015 - researchgate.net
… Almotriptan malate used to treat severe migraine headaches. Almotriptan malate oral films … for the percentage drug release estimation of Almotriptan malate in oral film dosage form. An …
Number of citations: 2 www.researchgate.net

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.